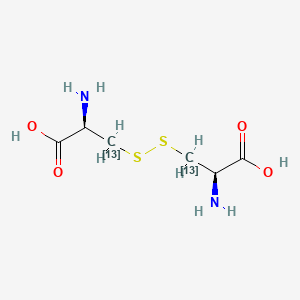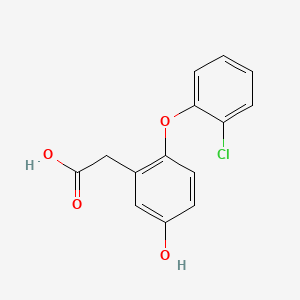
L-Cystine-3,3'-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cystine-3,3’-13C2 is a labeled form of L-Cystine, an amino acid that plays a critical role in various biological processes. This compound is specifically labeled with carbon-13 isotopes at the 3 and 3’ positions, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
準備方法
Synthetic Routes and Reaction Conditions
L-Cystine-3,3’-13C2 is synthesized by incorporating carbon-13 isotopes into the L-Cystine molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process may involve multiple steps, including the protection of functional groups, isotope labeling, and deprotection .
Industrial Production Methods
Industrial production of L-Cystine-3,3’-13C2 often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 isotopes into the L-Cystine during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled L-Cystine .
化学反応の分析
Types of Reactions
L-Cystine-3,3’-13C2 undergoes various chemical reactions, including:
Oxidation: L-Cystine can be oxidized to form cysteine sulfinic acid.
Reduction: It can be reduced to form L-Cysteine.
Substitution: It can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including alkyl halides and acyl chlorides.
Major Products
Oxidation: Cysteine sulfinic acid.
Reduction: L-Cysteine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
L-Cystine-3,3’-13C2 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Some of its applications include:
Biomolecular NMR: Used in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics.
Metabolism Studies: Helps in tracing metabolic pathways and understanding the role of L-Cystine in cellular processes.
Proteomics: Used in mass spectrometry-based proteomics to identify and quantify proteins.
Drug Development: Assists in studying the pharmacokinetics and pharmacodynamics of drugs
作用機序
L-Cystine-3,3’-13C2 exerts its effects primarily through its role as a sulfur-containing amino acid. It participates in redox reactions, acting as an antioxidant and protecting cells from oxidative stress. It is also involved in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. The labeled isotopes allow for detailed studies of these processes at the molecular level .
類似化合物との比較
Similar Compounds
L-Cystine: The unlabeled form of L-Cystine.
L-Cysteine: The reduced form of L-Cystine.
D-Cystine: The D-enantiomer of L-Cystine
Uniqueness
L-Cystine-3,3’-13C2 is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways involving L-Cystine is crucial .
特性
分子式 |
C6H12N2O4S2 |
|---|---|
分子量 |
242.3 g/mol |
IUPAC名 |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy(113C)ethyl]disulfanyl](313C)propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1 |
InChIキー |
LEVWYRKDKASIDU-IPSUFKGASA-N |
異性体SMILES |
[13CH2]([C@@H](C(=O)O)N)SS[13CH2][C@@H](C(=O)O)N |
正規SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)



![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)

![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)





